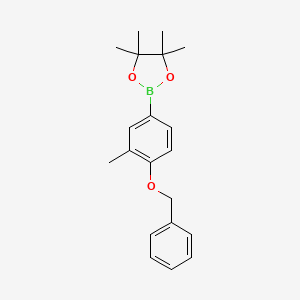

2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

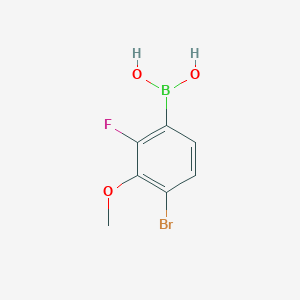

The compound “2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a boronic ester group attached to an aromatic ring, which is further substituted with a benzyloxy and a methyl group . Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction . They can also undergo transmetallation reactions with other metal species.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the boronic ester group, the aromatic ring, and the substituents on the aromatic ring .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Derivatives : The compound has been used in the synthesis of various benzyloxycyanoboronic esters, as reported by El Bialy, Abd El Kader, and Boykin (2011). These compounds have potential applications in various chemical reactions and processes (El Bialy et al., 2011).

- Crystal Structure and DFT Study : Huang et al. (2021) conducted a study on the crystal structure and density functional theory (DFT) analysis of related boric acid ester intermediates. This research provides insights into the molecular structure and physicochemical properties of compounds containing the dioxaborolane group (Huang et al., 2021).

Chemical Reactivity and Applications

- Serine Protease Inhibitors : Spencer et al. (2002) explored the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including dioxaborolanes, and their inhibitory activity against serine proteases. This indicates potential biomedical applications (Spencer et al., 2002).

- Synthesis of Stilbenes and Polyenes : Das et al. (2015) reported the synthesis of pinacolylboronate-substituted stilbenes using a compound related to 2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds have potential applications in new material synthesis for LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Molecular Analysis and Material Science

- Electrochemical Properties : Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of dioxaborolane. This research is significant for understanding the electrochemical behavior of these compounds (Tanigawa et al., 2016).

Catalysis and Organic Synthesis

- Hydroboration Reactions : The compound has been used in studies related to catalytic hydroboration reactions, offering potential applications in synthetic organic chemistry. For example, the work by Koren-Selfridge et al. (2009) demonstrates its application in catalytic hydroboration of aldehydes, imines, and ketones (Koren-Selfridge et al., 2009).

Mechanism of Action

Target of Action

The compound “2-(4-(Benzyloxy)-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in SM coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound transfers an organic group to a transition metal catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in SM coupling reactions .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway is a type of carbon-carbon bond-forming reaction, which is crucial for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many natural products and pharmaceuticals .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and reactivity, which are important for its role in sm coupling reactions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently unknown and require further investigation.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through SM coupling reactions . This can lead to the synthesis of various organic compounds, including biaryl compounds . These compounds have a wide range of applications in fields such as medicinal chemistry and materials science .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the efficiency of SM coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .

Safety and Hazards

Future Directions

The future research directions for this compound could be numerous, depending on the field of interest. For example, if the compound shows promising biological activity, future research could focus on further elucidating its mechanism of action, optimizing its structure for improved activity, or investigating its potential as a therapeutic agent .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-13-17(21-23-19(2,3)20(4,5)24-21)11-12-18(15)22-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDZZKAGMVSQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)